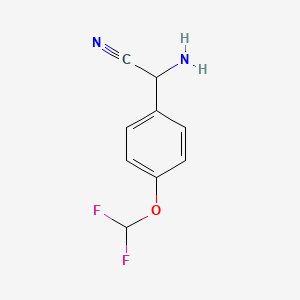
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile is an organic compound with the molecular formula C9H8F2N2O It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate amine and a cyanide source. One common method includes the use of ammonium acetate and potassium cyanide in a solvent such as ethanol, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes nucleophilic addition of the cyanide ion to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of safer cyanide sources and alternative solvents may be explored to enhance the sustainability and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its amino and nitrile groups, potentially inhibiting or modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile: Contains a trifluoromethoxy group, which may alter its reactivity and properties.
2-Amino-2-(4-(difluoromethoxy)phenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
The presence of the difluoromethoxy group in 2-Amino-2-(4-(difluoromethoxy)phenyl)acetonitrile imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity, stability, and interactions with biological targets, potentially leading to unique applications in research and industry.
Eigenschaften
Molekularformel |
C9H8F2N2O |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
2-amino-2-[4-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)14-7-3-1-6(2-4-7)8(13)5-12/h1-4,8-9H,13H2 |
InChI-Schlüssel |
ZOYXVJBBCMCUON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


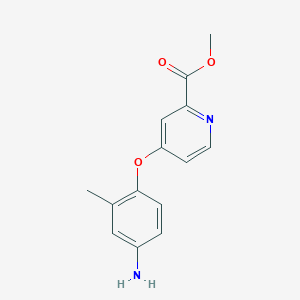
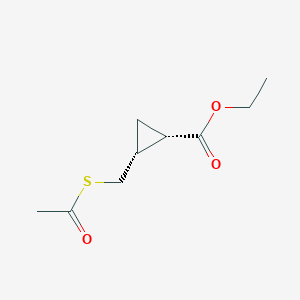
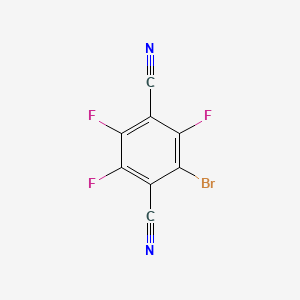



![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)
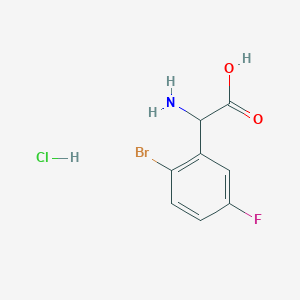
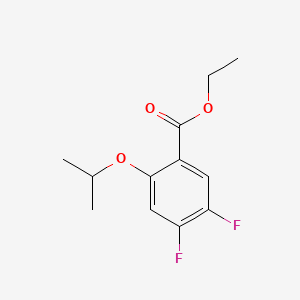
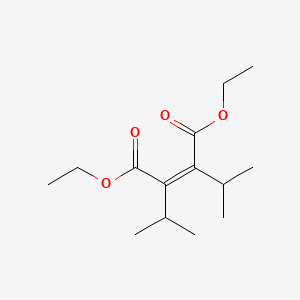



![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B14030213.png)
